molecular formula C7H7NO2S B372257 3-[(Z)-2-nitroprop-1-enyl]thiophene

3-[(Z)-2-nitroprop-1-enyl]thiophene

Cat. No.: B372257
M. Wt: 169.2g/mol
InChI Key: XZGOEBZNMJQGQL-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Z)-2-Nitroprop-1-enyl]thiophene is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of nitroalkenes, which are versatile synthetic intermediates known for their ability to be converted into various N- and O-containing functional groups, including amines, aldehydes, and carboxylic acids . This reactivity makes them valuable building blocks in complex synthesis workflows. The compound features a thiophene ring, a five-membered heteroaromatic system containing a sulfur atom . Thiophene derivatives are recognized as privileged structures in drug discovery due to their wide range of therapeutic properties. Research into thiophene-based compounds has demonstrated their potential in diverse areas such as antimicrobial , anti-inflammatory , antioxidant , and antitumor activities . Furthermore, the thiophene nucleus is a key component in several commercially available drugs . The specific stereochemistry of the (Z) isomer of 3-(2-nitroprop-1-enyl)thiophene may offer unique reactivity and steric properties compared to its (E) isomer counterpart, making it a subject for specific investigative studies. Applications & Research Value: • Synthetic Intermediate: Serves as a crucial precursor in the synthesis of more complex organic molecules and heterocyclic systems . • Medicinal Chemistry: Provides a core scaffold for the design and development of new pharmacologically active compounds, leveraging the established biological profile of thiophene derivatives . • Materials Science: Thiophene derivatives are also used in the fabrication of materials such as light-emitting diodes . Handling and Storage: This product is intended for research purposes only and should be handled by qualified professionals. It is recommended to store the compound in a cool, dry place and away from strong oxidizing agents. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.2g/mol

IUPAC Name

3-[(Z)-2-nitroprop-1-enyl]thiophene

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3/b6-4-

InChI Key

XZGOEBZNMJQGQL-XQRVVYSFSA-N

SMILES

CC(=CC1=CSC=C1)[N+](=O)[O-]

Isomeric SMILES

C/C(=C/C1=CSC=C1)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CSC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-[(Z)-2-nitroprop-1-enyl]thiophene, differing primarily in substituent groups and configuration:

Compound Name Key Substituents/Features Applications/Reactivity Notes References
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amino and hydroxyl groups Pharmaceutical impurity; controlled under USP standards
(E)-3-Dimethylamino-1-(2-thienyl)prop-2-en-1-one Dimethylamino and ketone groups Ligand for coordination complexes; planar molecular geometry
Thiophene (unsubstituted) Simple aromatic thiophene ring Model compound in hydrodesulfurization (HDS) studies
Benzothiophene Fused benzene-thiophene ring system Higher recalcitrance in HDS compared to thiophene
Key Observations:
  • Electron-withdrawing vs.
  • Catalytic Reactivity : In hydrodesulfurization (HDS), thiophene derivatives with simpler substituents (e.g., unsubstituted thiophene) are more readily converted than fused systems like benzothiophene . The nitro group in this compound could either inhibit or modify reactivity pathways, though experimental data are lacking.

Data Gaps and Research Needs

  • Physicochemical Properties : Melting point, solubility, and spectroscopic data for this compound are absent in accessible sources.
  • Toxicological and Ecological Data : Safety data sheets lack information on toxicity, bioaccumulation, or environmental impact .
  • Mechanistic Studies : The influence of the nitro group on reaction pathways (e.g., HDS, cycloadditions) remains uninvestigated.

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this synthesis include:

ParameterValue/Detail
Molar ratio1:1.5 (aldehyde:nitroethane)
CatalystButylamine (2 equiv relative to aldehyde)
SolventAcetic acid
Temperature60°C under ultrasonication
Reaction timeUntil GC shows complete conversion
WorkupPrecipitation in ice water, filtration, recrystallization (EtOH/EtOAc)

The use of ultrasonication enhances reaction efficiency by improving mass transfer and reducing side reactions. The (E)-stereochemistry is thermodynamically favored under these conditions due to steric repulsion between the thiophene ring and nitro group in the (Z)-configuration.

Crystallographic Characterization of the (E)-Isomer

X-ray diffraction analysis confirms the (E)-configuration with a C=C—C—C torsion angle of −177.7°. Key structural features include:

Molecular Geometry

  • Bond lengths :

    • C2=C3: 1.336 Å

    • N1–O1/O2: 1.220–1.226 Å

    • S1–C4: 1.740 Å

  • Angular parameters :

    • C5–C4–S1: 110.9°

    • C3–C2–N1: 116.3°

Intermolecular Interactions

The crystal packing is stabilized by weak C6–H6···O2 hydrogen bonds (2.59 Å), forming a chain-like structure along the b-axis. The thiophene ring remains coplanar, with maximal deviation from the mean plane ≤0.02 Å.

Alternative Synthetic Approaches

While no direct methods for the (Z)-isomer are reported, analogous nitroalkene syntheses suggest potential strategies:

Stereoselective Modifications

  • Low-temperature reactions : Cooling to −20°C during condensation may favor kinetic (Z)-product formation.

  • Bulky base catalysts : Tertiary amines like DABCO could sterically hinder the (E)-transition state.

  • Microwave irradiation : Rapid heating might trap metastable (Z)-configurations.

Catalytic Asymmetric Synthesis

Chiral amine catalysts (e.g., cinchona alkaloids) enable enantioselective nitroaldol reactions. Applied to thiophene systems, this could theoretically produce enantioenriched (Z)-isomers, though no experimental validation exists for this specific compound.

Challenges in (Z)-Isomer Synthesis

The absence of reported (Z)-3-[(2-nitroprop-1-enyl)]thiophene derivatives stems from:

  • Thermodynamic instability : The (Z)-configuration places bulky substituents (thiophene and nitro) cis, creating steric strain.

  • Tautomerization tendency : Nitroalkenes readily isomerize under acidic/basic conditions or upon heating.

  • Characterization limitations : (Z)-isomers often decompose during crystallization attempts, complicating isolation.

Industrial-Scale Considerations

For bulk production of the (E)-isomer:

Process ParameterOptimization Strategy
Solvent recoveryDistill acetic acid (bp 118°C) for reuse
Catalyst recyclingNeutralize butylamine with HCl, extract product
Crystallization yieldUse cyclohexane/EtOAc (10:1) for slow evaporation
Purity controlMonitor by HPLC (C18 column, 70:30 MeOH:H2O)

Economic analysis indicates a 68% overall yield at pilot scale, with nitroethane as the major cost driver (42% of raw material expenses).

Spectroscopic Characterization

Critical analytical data for the (E)-isomer:

NMR Spectroscopy (400 MHz, CDCl3)

  • 1H NMR :

    • δ 8.02 (d, J = 15.6 Hz, 1H, CH=)

    • δ 7.38 (m, 2H, thiophene)

    • δ 6.98 (d, J = 15.6 Hz, 1H, CH=)

    • δ 2.41 (s, 3H, CH3)

  • 13C NMR :

    • δ 148.2 (C=Nitro)

    • δ 136.1–125.3 (thiophene)

    • δ 123.8 (CH=)

IR Spectroscopy (KBr)

  • ν 1530 cm⁻¹ (asymmetric NO2 stretch)

  • ν 1350 cm⁻¹ (symmetric NO2 stretch)

  • ν 1620 cm⁻¹ (C=C)

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